Sodium hexachloroiridate(IV) hexahydrate

Nanoparticle synthesis Iridium colloids In situ X-ray scattering

Researchers requiring reproducible iridium nanoparticle synthesis face inconsistent nucleation kinetics with alternative Ir precursors. Sodium hexachloroiridate(IV) hexahydrate resolves this through a unique induction period and crystalline intermediate phase absent with IrCl₃ or IrCl₄, enabling tunable particle sizes and narrow size distributions. High aqueous and organic solubility supports homogeneous catalysis and electrochemical IrOₓ film deposition. Supplied with certified purity for immediate research and process development use.

Molecular Formula Cl6H12IrNa2O6
Molecular Weight 559 g/mol
CAS No. 19567-78-3
Cat. No. B026962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexachloroiridate(IV) hexahydrate
CAS19567-78-3
Molecular FormulaCl6H12IrNa2O6
Molecular Weight559 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6
InChIKeyQZVJPVJIAOOTJU-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexachloroiridate(IV) Hexahydrate: Technical Baseline


Sodium hexachloroiridate(IV) hexahydrate (CAS 19567-78-3), with the chemical formula Na₂IrCl₆·6H₂O, is a coordination complex of iridium in the +4 oxidation state, containing six chloride ligands and six water molecules of hydration [1]. The compound appears as a red to black crystalline powder with a melting point of 600°C (decomposition) and an iridium content of approximately 34.4% by weight [2]. It is highly soluble in water and in several organic solvents, including ethanol, ether, and benzene, which facilitates its use as a homogeneous catalyst and as a precursor for the synthesis of iridium-containing materials . Sodium hexachloroiridate(IV) hexahydrate serves as a key starting material in catalysis, electrochemical applications, and the fabrication of iridium-based nanoparticles and coatings, where the oxidation state and hydration of the iridium center directly influence reaction pathways and material properties [3].

Sodium Hexachloroiridate(IV) Hexahydrate: Substitution Inadvisability


The substitution of sodium hexachloroiridate(IV) hexahydrate with alternative iridium precursors, such as sodium hexachloroiridate(III) hydrate, iridium(III) chloride hydrate, or potassium hexachloroiridate(IV), is not a straightforward exchange due to fundamental differences in oxidation state, hydration, and counterion composition that dictate reaction mechanisms, solubility, and the final properties of derived materials. Sodium hexachloroiridate(IV) hexahydrate contains iridium in the +4 oxidation state, which is a potent one-electron oxidant and a key determinant in redox-driven catalytic cycles and nanoparticle formation pathways, whereas the Ir(III) analog is a reductant and undergoes different ligand substitution kinetics [1]. The hexahydrate form, with six water molecules per formula unit, confers high aqueous solubility and influences the compound's hygroscopicity and storage stability, contrasting sharply with the lower solubility of potassium or ammonium hexachloroiridate salts and the variable hydration of iridium chloride . The sodium cation, in combination with the hexachloroiridate(IV) anion, directs the formation of distinct colloidal nanoparticle populations, with an induction period and crystalline intermediate phase not observed with IrCl₃ or IrCl₄ precursors, directly impacting the reproducibility and scalability of nanomaterial syntheses [2]. Consequently, even compounds within the same nominal class cannot be interchanged without altering reaction kinetics, product morphology, and overall process robustness.

Sodium Hexachloroiridate(IV) Hexahydrate: Comparative Evidence Guide


Contrasting Nanoparticle Formation Mechanisms

In the synthesis of colloidal iridium nanoparticles, the use of Na₂IrCl₆·6H₂O (or H₂IrCl₆) as the iridium precursor results in a distinct formation mechanism characterized by an induction period followed by a sudden growth phase and the brief appearance of a crystalline intermediate phase. In contrast, when IrCl₃ or IrCl₄ are used, metallic iridium nanoparticles form rapidly from IrₓClᵧⁿ⁻ complexes without an observable induction period or crystalline intermediate [1].

Nanoparticle synthesis Iridium colloids In situ X-ray scattering

Superior Electron Acceptor vs. Ferricyanide

Hexachloroiridate(IV) functions as a more powerful artificial electron acceptor for plant plasma membrane redox systems than the commonly used hexacyanoferrate(III) (ferricyanide), owing to its higher redox potential. At concentrations as low as micromolar, hexachloroiridate(IV) is rapidly reduced and induces a significant increase in H⁺ efflux over a concentration range of 0.05 to 0.1 mM, whereas lower concentrations slightly inhibit proton extrusion [1].

Plant physiology Redox biology Electron acceptors

High Aqueous Solubility vs. Less Soluble Analogs

Sodium hexachloroiridate(IV) hexahydrate is reported to be soluble in water and in several organic solvents, including ethanol, ether, and benzene . In contrast, the potassium, ammonium, rubidium, and cesium salts of hexachloroiridate(IV) are known for their low solubility in water, a property that has been exploited for their isolation and purification [1]. This solubility differential is a direct consequence of the counterion and hydration state.

Solubility Precursor handling Aqueous catalysis

Ir(IV) vs. Ir(III) Oxidation Stability

Sodium hexachloroiridate(III) is known to be air-sensitive: it undergoes oxidation in air at 450°C [1]. Furthermore, sodium hexachloroiridate(IV) can be reduced to the Ir(III) state using Fe²⁺, oxalate, or hydrogen sulfide, indicating that the Ir(IV) oxidation state is thermodynamically favored under ambient conditions and requires reducing agents for conversion [2]. While the Ir(IV) complex is itself a potent oxidant, it does not spontaneously reduce under standard storage conditions, making it a more stable and predictable precursor for reactions requiring the +4 oxidation state.

Oxidation state Stability Precursor handling

H/D Exchange: Ir(IV) Precursor to Active Ir(III) Catalyst

Both sodium hexachloroiridate(III) and sodium hexachloroiridate(IV) have been employed as homogeneous catalysts for hydrogen isotope exchange between benzenoid compounds and water. Under optimized conditions (50 mol % acetic acid/water, 160°C), a typical incorporation of 15% deuterium into benzene was achieved in 6 hours [1]. The active catalytic species in both cases was identified as a solvated iridium(III) species, indicating that hexachloroiridate(IV) undergoes in situ reduction to the active Ir(III) form [1]. The kinetics for the Ir(III)-catalyzed exchange were more complex than for the corresponding Pt(II)-catalyzed system, exhibiting a two-term rate dependence on catalyst concentration and an inverse dependence on [H⁺] [1].

Isotope exchange Homogeneous catalysis Deuterium labeling

Electrochemical Reversibility of Ir(IV)/Ir(III) Couple

The hexachloroiridate(IV)/hexachloroiridate(III) redox couple has been proposed as an alternative to the ferricyanide/ferrocyanide system for undergraduate instrumental analysis experiments in cyclic voltammetry. The Ir(IV)/Ir(III) couple allows the study of electrochemically reversible electron transfer with no complications, whereas the ferricyanide/ferrocyanide couple can exhibit quasireversible behavior due to film formation on the electrode surface [1].

Cyclic voltammetry Electrochemistry Redox probes

Sodium Hexachloroiridate(IV) Hexahydrate: Optimal Applications


Controlled Synthesis of Iridium Nanoparticles

The distinct nanoparticle formation mechanism of Na₂IrCl₆·6H₂O, characterized by an induction period and a transient crystalline intermediate phase, makes it the precursor of choice for research groups and industrial processes that require precise control over nucleation and growth kinetics [1]. This behavior, which is absent with IrCl₃ or IrCl₄ precursors, allows for the engineering of colloidal iridium nanoparticles with tunable sizes and narrow size distributions, which are critical for applications in electrocatalysis, sensing, and heterogeneous catalysis.

Homogeneous Aqueous Catalysis and Electrochemical Deposition

The high water solubility of sodium hexachloroiridate(IV) hexahydrate, in contrast to the low solubility of its potassium and ammonium analogs, positions it as the preferred iridium source for homogeneous catalytic reactions in aqueous media and for electrochemical deposition processes such as the fabrication of iridium oxide films for pH sensors and water oxidation anodes . Its solubility in organic solvents further extends its utility to non-aqueous catalytic transformations where precise iridium loading is required.

Plant Redox Biology and Membrane Electron Transport Studies

Owing to its higher redox potential compared to ferricyanide and its ability to induce a measurable proton efflux in plant roots, hexachloroiridate(IV) is a powerful tool for investigating plasma membrane redox systems and proton-coupled electron transport in plant physiology and biochemistry [2]. Its inability to permeate biological membranes ensures that the observed redox activity is localized to the membrane surface, a critical advantage for mechanistic studies.

Electrochemistry Education and Fundamental Redox Research

The hexachloroiridate(IV)/Ir(III) couple's electrochemically reversible behavior, free from the electrode fouling complications of the ferricyanide/ferrocyanide system, makes it an ideal model system for teaching cyclic voltammetry and for calibrating electrochemical instrumentation [3]. Research laboratories seeking a reliable, well-behaved outer-sphere redox probe for diffusion coefficient measurements or electrode kinetics studies will find this couple superior to ferricyanide.

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